molecular formula C19H20BrNO2 B11354304 5-bromo-1-methyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11354304
M. Wt: 374.3 g/mol
InChI Key: PNZVITPVKCYSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE, often involves multi-step reactions. One common method is the radical benzylic bromination reaction . The reaction conditions typically include the use of brominating agents and solvents under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while oxidation can produce oxygenated compounds.

Scientific Research Applications

5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structure, which combines a brominated indole core with a propoxyphenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(4-propoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO2/c1-3-10-23-15-7-4-13(5-8-15)11-17-16-12-14(20)6-9-18(16)21(2)19(17)22/h4-9,12,17H,3,10-11H2,1-2H3

InChI Key

PNZVITPVKCYSEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.